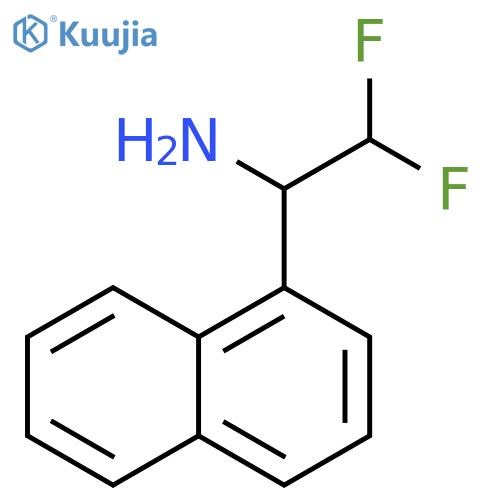

Cas no 1479265-35-4 (2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine)

1479265-35-4 structure

商品名:2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine

- 2,2-difluoro-1-(naphthalen-5-yl)ethanamine

- 1-Naphthalenemethanamine, α-(difluoromethyl)-

- 1479265-35-4

- EN300-1935724

- AKOS017549752

-

- インチ: 1S/C12H11F2N/c13-12(14)11(15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12H,15H2

- InChIKey: GTQWZKNLVXSVSX-UHFFFAOYSA-N

- ほほえんだ: C1(C(C(F)F)N)=C2C(C=CC=C2)=CC=C1

計算された属性

- せいみつぶんしりょう: 207.08595568g/mol

- どういたいしつりょう: 207.08595568g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.204±0.06 g/cm3(Predicted)

- ふってん: 331.6±42.0 °C(Predicted)

- 酸性度係数(pKa): 5.72±0.40(Predicted)

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1935724-0.25g |

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine |

1479265-35-4 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1935724-5.0g |

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine |

1479265-35-4 | 5g |

$4184.0 | 2023-06-01 | ||

| Enamine | EN300-1935724-2.5g |

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine |

1479265-35-4 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1935724-10.0g |

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine |

1479265-35-4 | 10g |

$6205.0 | 2023-06-01 | ||

| Enamine | EN300-1935724-1.0g |

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine |

1479265-35-4 | 1g |

$1442.0 | 2023-06-01 | ||

| Enamine | EN300-1935724-10g |

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine |

1479265-35-4 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1935724-0.1g |

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine |

1479265-35-4 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1935724-0.05g |

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine |

1479265-35-4 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1935724-5g |

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine |

1479265-35-4 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1935724-1g |

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine |

1479265-35-4 | 1g |

$914.0 | 2023-09-17 |

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

1479265-35-4 (2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量